molecular formula C21H18N2O4S B2589179 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine CAS No. 862793-22-4

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine

Cat. No.: B2589179
CAS No.: 862793-22-4
M. Wt: 394.45
InChI Key: BGHREPMDGHNIRG-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology and Medicine

Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structural features might interact with biological targets, offering therapeutic benefits.

Industry

In materials science, the compound could be used to create novel polymers or materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of similar compounds has been studied in the context of their antitubercular activity. The compounds were found to have significant activity against Mycobacterium tuberculosis .

Safety and Hazards

The safety and hazards associated with similar compounds have been evaluated. For instance, organoboron compounds, which are similar to the given compound, have limited air and moisture stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the furan moiety to the oxazole ring.

    Sulfonylation: The benzenesulfonyl group can be introduced via sulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions might target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce thiols or sulfides.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-2-(furan-2-yl)-1,3-oxazole
  • N-(1-phenylethyl)-1,3-oxazol-5-amine
  • 2-(furan-2-yl)-1,3-oxazol-5-amine

Properties

IUPAC Name

4-(benzenesulfonyl)-2-(furan-2-yl)-N-(1-phenylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-15(16-9-4-2-5-10-16)22-20-21(23-19(27-20)18-13-8-14-26-18)28(24,25)17-11-6-3-7-12-17/h2-15,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGHREPMDGHNIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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